Cas no 1804694-93-6 (3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine)

3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H4BrF5N2/c8-2-1-15-5(6(9)10)4(14)3(2)7(11,12)13/h1,6H,14H2
- InChIKey: ICSZKHHUFIOARO-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(F)F)C(=C1C(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 222
- XLogP3: 2.4
- トポロジー分子極性表面積: 38.9
3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029069738-1g |
3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine |
1804694-93-6 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine 関連文献
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridineに関する追加情報
Recent Advances in the Study of 3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine (CAS: 1804694-93-6)
The compound 3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine (CAS: 1804694-93-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic pyridine derivative, characterized by its unique trifluoromethyl and difluoromethyl substitutions, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of drug discovery and development.
One of the key areas of interest is the compound's role as a building block in the synthesis of novel pharmacophores. Researchers have demonstrated that the presence of multiple halogen and fluorine atoms enhances the compound's reactivity and bioavailability, making it a valuable intermediate in the design of small-molecule inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in the development of kinase inhibitors targeting cancer-related pathways.
In addition to its synthetic applications, 3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine has been investigated for its direct biological effects. Preliminary in vitro studies have shown that the compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory and metabolic disorders. These findings suggest its potential as a lead compound for further optimization and preclinical evaluation.
Recent advancements in analytical techniques, such as NMR spectroscopy and X-ray crystallography, have facilitated a deeper understanding of the compound's molecular interactions. For example, a collaborative study between academic and industrial researchers elucidated the binding mode of this pyridine derivative with a specific protein target, providing insights into its mechanism of action. These structural insights are expected to guide the rational design of more potent and selective analogs.
Despite these promising developments, challenges remain in the large-scale synthesis and formulation of 3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine. Current efforts are focused on optimizing reaction conditions to improve yield and purity, as well as exploring greener synthetic routes to align with sustainable chemistry principles. Furthermore, ongoing pharmacokinetic and toxicological studies aim to address potential safety concerns before advancing to clinical trials.
In conclusion, 3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine (CAS: 1804694-93-6) represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a compelling candidate for further research and development. Future studies are expected to explore its applications in a broader range of therapeutic areas, including infectious diseases and neurological disorders.
1804694-93-6 (3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine) Related Products
- 2171601-04-8(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(oxolan-3-yl)ethylcarbamoyl}butanoic acid)
- 1807075-64-4(4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine)
- 1805471-53-7(5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine)
- 898617-93-1(3-(2,5-dimethylphenyl)amino-6-(4-methoxyphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one)
- 393565-04-3(N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide)
- 2228152-58-5(1-(2-chloro-4-methylphenyl)cyclobutylmethanol)
- 2171650-49-8(2-amino-4-hydroxy-4-methylpentanamide)
- 2171284-46-9(2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid)
- 87268-36-8(4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole)
- 1387918-10-6(N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)




